
4,4'-oxybis(N-benzylbenzamide)
Overview
Description
4,4'-oxybis(N-benzylbenzamide) is a useful research compound. Its molecular formula is C28H24N2O3 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-oxybis(N-benzylbenzamide) is 436.17869263 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-oxybis(N-benzylbenzamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-oxybis(N-benzylbenzamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that benzamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 4,4'-oxybis(N-benzylbenzamide) have been tested for their ability to inhibit tumor growth in vitro and in vivo models. Studies have shown that these compounds can interfere with cancer cell signaling pathways, making them potential candidates for cancer therapy .
- Antimicrobial Properties :
- Neuroprotective Effects :
Materials Science Applications
- Polymer Chemistry :
- Fluorescent Probes :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Anticancer Activity | PMC6895590 | Demonstrated significant inhibition of tumor cell proliferation. |
Antimicrobial Properties | PMC6804250 | Effective against multiple bacterial strains; mechanism involves cell wall disruption. |
Neuroprotective Effects | UCL Discovery | Potential modulation of neurotransmitter systems; protective against oxidative stress. |
Polymer Chemistry | Liverpool Repository | Enhanced thermal stability and mechanical properties in polymer matrices. |
Fluorescent Probes | NIST WebBook | Developed as imaging agents for tracking biological processes. |
Properties
IUPAC Name |
N-benzyl-4-[4-(benzylcarbamoyl)phenoxy]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c31-27(29-19-21-7-3-1-4-8-21)23-11-15-25(16-12-23)33-26-17-13-24(14-18-26)28(32)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVNRPVVXLLPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.